molecular formula C12H26CaN4O4 B1310256 Calcium di(L-lysinate) CAS No. 6150-68-1

Calcium di(L-lysinate)

Katalognummer B1310256
CAS-Nummer: 6150-68-1
Molekulargewicht: 330.44 g/mol
InChI-Schlüssel: IFJWCHSJEZRVMN-MDTVQASCSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium di(L-lysinate) is not directly discussed in the provided papers; however, the interaction of calcium with L-lysine and its effects on calcium carbonate morphology and calcium metabolism in humans are explored. L-lysine is an essential amino acid that has been shown to influence calcium absorption and retention in the human body, which is of particular interest in the context of osteoporosis prevention and treatment . Additionally, the presence of poly(L-lysine) can control the mineralization of calcium carbonate, leading to various morphologies of the compound .

Synthesis Analysis

The synthesis of calcium compounds in the presence of L-lysine or its polymers has been studied, with a focus on calcium carbonate. The novel morphology of calcium carbonate has been achieved under the control of poly(L-lysine) through a gas-diffusion method, indicating that alkaline polypeptides like L-lysine can precisely control the mineralization process . Furthermore, lysine-containing calcium hydroxylapatite has been synthesized using a solubility method, and its composition was confirmed using various analytical techniques .

Molecular Structure Analysis

The molecular structure of calcium compounds in the presence of L-lysine or its derivatives has been characterized using techniques such as scanning electron microscopy, Raman spectroscopy, powder X-ray diffraction, and IR spectroscopy. These studies have revealed that the presence of L-lysine or poly(L-lysine) can lead to the formation of vaterite, a polymorph of calcium carbonate, and influence the morphology of the resulting structures . The lysine-containing calcium hydroxylapatite was also characterized, providing insights into its molecular structure .

Chemical Reactions Analysis

The interaction of calcium ions with L-lysine has been shown to affect the chemical reactions involved in the synthesis and stabilization of calcium compounds. For instance, the presence of poly(L-lysine) can lead to the formation of unique morphologies of calcium carbonate, suggesting a specific interaction between the amino acid and the mineralization process . Additionally, the reactivity of calcium ions in the human body is influenced by L-lysine, as it enhances intestinal calcium absorption and improves renal conservation of absorbed calcium .

Physical and Chemical Properties Analysis

The physical and chemical properties of calcium compounds are significantly altered in the presence of L-lysine or its polymers. The controlled synthesis of calcium carbonate has led to the development of materials with improved mechanical, optical, magnetic, and catalytic properties . The studies suggest that the addition of L-lysine to calcium supplements could potentially improve calcium bioavailability and retention, which is crucial for bone health and the prevention of osteoporosis . The lysine-containing calcium hydroxylapatite has been physicochemically characterized, providing further understanding of its properties .

Wissenschaftliche Forschungsanwendungen

Bone Health and Osteopenia

Calcium di(L-lysinate), a form of calcium preparation, has been explored for its potential benefits in improving bone health. A study by Shankar et al. (2018) compared the efficacy, safety, and bioavailability of calcium lysinate with other calcium supplements in osteopenia patients. The results highlighted a significant improvement in bone mineral density (BMD) T-scores for those receiving calcium lysinate, suggesting its superior bioavailability and potential as a dietary supplement for bone health (Shankar et al., 2018).

Biomineralization and Bone Substitute Materials

Research into amino acid-containing calcium phosphates has shown promising results for bone substitute materials. Ikawa et al. (2009) discovered that amorphous calcium phosphates, obtained in the presence of L-lysine, rapidly transform into apatite when immersed in simulated body fluid, indicating their potential as precursors for bone substitutes (Ikawa et al., 2009).

Calcium Carbonate Morphology Control

Calcium carbonate's morphology can be significantly influenced by poly(L-lysine), as demonstrated by Yao et al. (2009). Their study found that the presence of poly(L-lysine) led to the formation of novel calcium carbonate morphologies, such as twin-sphere structures with equatorial girdles, indicating the role of alkaline polypeptides in controlling mineralization processes (Yao et al., 2009).

Anti-inflammatory Effects in Intestinal Systems

The anti-inflammatory effects of poly-L-lysine, mediated through the activation of the calcium-sensing receptor (CaSR), have been investigated in intestinal mucosal systems. Mine and Zhang (2015) found that poly-L-lysine reduced IL-8 secretion and inhibited the expression of pro-inflammatory cytokines in human intestinal epithelial cell lines, suggesting its potential therapeutic role in intestinal inflammation (Mine & Zhang, 2015).

Drug Delivery Systems

Calcium di(L-lysinate) has also been explored for its applications in drug delivery systems (DDS). Yang et al. (2021) developed a biomineralization method to prepare CaCO3-based DDS using L-lysine, demonstrating its potential for pH-responsive release of anticancer drugs. This method highlighted the control over morphology and crystal phase of CaCO3, offering insights into designing more effective DDS (Yang et al., 2021).

Wirkmechanismus

Target of Action

Calcium di(L-lysinate), also known as calcium lysinate, primarily targets the skeletal system in the human body . Calcium is a vital mineral found in over-the-counter supplements or prescription formulations used for the treatment of specific medical conditions related to calcium deficiency . The skeleton acts as a major mineral storage site for calcium and releases Ca2+ ions into the bloodstream under controlled conditions .

Mode of Action

Calcium di(L-lysinate) interacts with its targets by enhancing the absorption of calcium in the body. L-lysine, an essential amino acid, has been shown to increase calcium absorption . Therefore, calcium di(L-lysinate) enhances intestinal calcium absorption and improves the renal conservation of the absorbed calcium .

Biochemical Pathways

The biochemical pathways affected by calcium di(L-lysinate) involve the absorption and metabolism of calcium. Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . More than 500 human proteins are known to bind or transport calcium . L-lysine can both enhance intestinal calcium absorption and improve the renal conservation of the absorbed calcium .

Pharmacokinetics

The pharmacokinetics of calcium di(L-lysinate) involves its absorption, distribution, metabolism, and excretion (ADME). The relative oral bioavailability of calcium from calcium di(L-lysinate) was found to be significantly higher compared to other calcium supplements . This suggests that calcium di(L-lysinate) is well absorbed and utilized in the body.

Result of Action

The molecular and cellular effects of calcium di(L-lysinate)'s action involve an increase in bone mineral density (BMD). Increasing calcium intake from dietary sources or by taking calcium supplements produces small non-progressive increases in BMD . This suggests that calcium di(L-lysinate) may help prevent bone loss associated with conditions such as osteoporosis .

Action Environment

The action, efficacy, and stability of calcium di(L-lysinate) can be influenced by various environmental factors. For instance, the absorption and effectiveness of calcium di(L-lysinate) can be affected by the individual’s diet, age, and overall health status. Maintaining a calcium intake of at least 1000-1200 mg/day has long been recommended for older individuals to treat and prevent osteoporosis . Therefore, the environment in which calcium di(L-lysinate) is used should ideally support its absorption and utilization for maximum efficacy.

Eigenschaften

IUPAC Name

calcium;(2S)-2,6-diaminohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H14N2O2.Ca/c2*7-4-2-1-3-5(8)6(9)10;/h2*5H,1-4,7-8H2,(H,9,10);/q;;+2/p-2/t2*5-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJWCHSJEZRVMN-MDTVQASCSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)[O-])N.C(CCN)CC(C(=O)[O-])N.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)[O-])N.C(CCN)C[C@@H](C(=O)[O-])N.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26CaN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210482
Record name Calcium di(L-lysinate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium di(L-lysinate)

CAS RN

6150-68-1
Record name Calcium lysinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium di(L-lysinate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium di(L-lysinate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.601
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM LYSINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSU8363XHD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What makes calcium lysinate potentially advantageous over traditional calcium supplements like calcium carbonate and calcium citrate malate?

A1: The research paper suggests that calcium lysinate exhibits a higher oral bioavailability compared to calcium carbonate and calcium citrate malate. [] The study found that the relative oral bioavailability of calcium lysinate was 223.15%, indicating superior absorption in the body. [] This enhanced bioavailability could lead to a more efficient increase in serum calcium levels, potentially benefiting individuals with osteopenia seeking to improve their bone mineral density. []

Q2: What evidence exists regarding the efficacy of calcium lysinate in improving bone mineral density?

A2: A randomized open-label clinical study investigated the efficacy of calcium lysinate, calcium carbonate, and calcium citrate malate in osteopenia patients. [] The study demonstrated a significant improvement in the T-score of bone mineral density (BMD) across all three groups after 8 weeks of treatment. [] Notably, the improvement in BMD was most significant in the group receiving calcium lysinate. [] This suggests that calcium lysinate may be a more effective option for enhancing bone health in individuals with osteopenia.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.